1,6-Heptadiene (CAS 3070-53-9) overcomes the inherent crosslinking and ring-strain pitfalls of generic α,ω-dienes.
1,6-Heptadiene (CAS 3070-53-9) is a highly reactive, non-conjugated α,ω-diene characterized by two terminal double bonds separated by a flexible three-carbon tether. As a clear, volatile liquid, it serves as a critical bifunctional building block in advanced macromolecular synthesis and fine chemical manufacturing. Its primary procurement value lies in its precise geometric suitability for intramolecular cyclization, making it a benchmark monomer for the synthesis of cyclic polyolefins via transition-metal-catalyzed cyclopolymerization and a standard precursor for five-membered carbocycles via Ring-Closing Metathesis (RCM) or cycloisomerization. Because the terminal olefins can participate in both step-growth and chain-growth mechanisms with high regioselectivity, 1,6-heptadiene is widely utilized in the production of specialty elastomers, cyclic olefin copolymers, and functionalized pharmaceutical intermediates[1].
Generic substitution of 1,6-heptadiene with closely related homologs, such as 1,5-hexadiene or 1,7-octadiene, fundamentally disrupts the thermodynamics and kinetics of ring formation. The three-carbon tether of 1,6-heptadiene is geometrically optimized to form stable five- and six-membered rings during cyclopolymerization or RCM. Substituting with 1,5-hexadiene forces the formation of highly strained four-membered rings in RCM, which is thermodynamically disfavored and drastically reduces yield. Conversely, using 1,7-octadiene in cyclopolymerization leads to incomplete cyclization, leaving reactive pendant double bonds that cause unintended, uncontrollable cross-linking and render the resulting polymer insoluble. Consequently, buyers cannot substitute these dienes without compromising processability, polymer solubility, and target structural integrity [1].
When synthesizing cyclic polyolefins using single-site scandium catalysts, the choice of diene dictates the solubility and processability of the final material. 1,6-Heptadiene undergoes near-quantitative cyclopolymerization, yielding a soluble polymer composed of 91% six-membered (methylene-1,3-cyclohexane) and 9% five-membered (ethylene-1,2-cyclopentane) ring units, with no residual pendant double bonds. In stark contrast, the homolog 1,7-octadiene achieves only 57% cyclization (forming seven-membered rings), leaving 43% of the monomer units with uncyclized pendant double bonds. These reactive pendant groups lead to extensive, uncontrolled cross-linking, resulting in intractable, insoluble networks [1].
| Evidence Dimension | Degree of cyclization and residual pendant double bonds |
| Target Compound Data | 100% cyclized ring units (91% 6-membered, 9% 5-membered); 0% pendant bonds |
| Comparator Or Baseline | 1,7-Octadiene: 57% cyclized ring units; 43% uncyclized pendant double bonds |
| Quantified Difference | 1,6-heptadiene eliminates the 43% pendant bond defect rate seen in 1,7-octadiene, preventing unwanted cross-linking. |
| Conditions | Homopolymerization using a half-sandwich scandium catalyst[(C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2/[Ph3C][B(C6F5)4]] |
Procurement of 1,6-heptadiene is essential for manufacturing soluble, processable cyclic polyolefins, as longer dienes yield useless, insoluble cross-linked gels.
The synthesis of advanced Cyclic Olefin Copolymers (COCs) via the copolymerization of ethylene with non-conjugated dienes requires monomers that cyclize faster than they propagate linearly. 1,6-Heptadiene successfully copolymerizes with ethylene to form well-defined, soluble copolymers containing cyclic structures within the polyethylene backbone. However, when 1,7-octadiene or 1,9-decadiene are subjected to the exact same copolymerization conditions, they fail to form cyclic units efficiently. Instead, they incorporate as linear units with non-cyclic pendant double bonds, which rapidly cross-link to form insoluble materials [1].
| Evidence Dimension | Polymer architecture and solubility in ethylene copolymerization |
| Target Compound Data | Forms soluble copolymers with cyclic structure units |
| Comparator Or Baseline | 1,7-Octadiene and 1,9-Decadiene: Form non-cyclic pendant double bonds leading to insoluble cross-linked polymers |
| Quantified Difference | 1,6-Heptadiene maintains complete solubility and cyclic incorporation, whereas ≥C8 dienes result in catastrophic cross-linking. |
| Conditions | Copolymerization with ethylene (1.01 × 10^5 Pa) using single-site metal catalysts |
For industrial scaling of COCs, buyers must select 1,6-heptadiene to ensure the polymer remains thermoplastic and processable.
In organic synthesis, 1,6-heptadiene is the benchmark precursor for forming five-membered carbocycles via Ring-Closing Metathesis (RCM) or cycloisomerization using transition metal catalysts. The three-carbon tether allows the terminal olefins to close into a thermodynamically stable cyclopentene ring (ring strain ~6 kcal/mol) with high conversion rates. Attempting to substitute this with the shorter 1,5-hexadiene to form a four-membered cyclobutene ring (ring strain ~26 kcal/mol) is thermodynamically disfavored, resulting in drastically lower yields, catalyst stalling, or the necessity for highly specialized reaction conditions[1].
| Evidence Dimension | RCM product thermodynamic stability and synthetic yield |
| Target Compound Data | Forms cyclopentene derivatives readily (low ring strain, ~6 kcal/mol) |
| Comparator Or Baseline | 1,5-Hexadiene: Forms cyclobutene (high ring strain, ~26 kcal/mol) |
| Quantified Difference | 1,6-heptadiene overcomes the ~20 kcal/mol ring strain penalty associated with 1,5-hexadiene, enabling standard RCM protocols. |
| Conditions | Standard RCM or cycloisomerization using transition metal catalysts |
Chemists procuring precursors for cyclic pharmaceutical intermediates must prioritize 1,6-heptadiene over shorter dienes to ensure RCM reactions proceed to completion without specialized catalyst engineering.
Because 1,6-heptadiene cyclizes quantitatively without leaving reactive pendant double bonds, it is the ideal comonomer for copolymerization with ethylene. It is procured to manufacture high-Tg, optically transparent, and soluble COCs used in specialized packaging and optical materials, avoiding the cross-linking issues inherent to longer dienes like 1,7-octadiene [1].
In medicinal chemistry, 1,6-heptadiene is a critical starting material for synthesizing cyclopentene-based intermediates. Its reliable performance in Ring-Closing Metathesis (RCM) and cycloisomerization ensures high-yield formation of the five-membered carbocycle, a step that is thermodynamically restricted when using shorter diene homologs like 1,5-hexadiene [2].
For the production of precision macromolecular architectures, 1,6-heptadiene is utilized in transition-metal-catalyzed cyclopolymerization. Its specific chain length ensures the exclusive formation of stable five- and six-membered rings within the polymer backbone, providing predictable thermal and mechanical properties without the risk of gelation seen with higher α,ω-dienes [1].
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